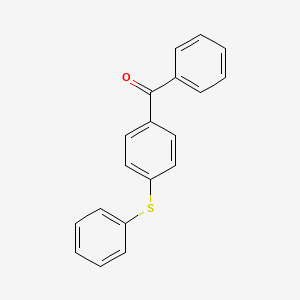

Phenyl-(4-phenylsulfanylphenyl)methanone

説明

Phenyl-(4-phenylsulfanylphenyl)methanone is an organic compound with the molecular formula C19H14OS. It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a phenylsulfanyl group.

準備方法

Synthetic Routes and Reaction Conditions: Phenyl-(4-phenylsulfanylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反応の分析

Types of Reactions: Phenyl-(4-phenylsulfanylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, amines.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Phenyl-(4-phenylsulfanylphenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties

作用機序

The mechanism of action of phenyl-(4-phenylsulfanylphenyl)methanone involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .

類似化合物との比較

Phenyl-(4-phenylsulfanylphenyl)methanone can be compared with other similar compounds such as:

Phenyl-(4-phenylselanylphenyl)methanone: This compound contains a phenylselanyl group instead of a phenylsulfanyl group, which can lead to different reactivity and biological activities.

Phenyl-(4-propoxyphenyl)methanone: The presence of a propoxy group instead of a phenylsulfanyl group alters the compound’s physical and chemical properties.

Phenyl-(4-trimethylsilylphenyl)methanone: The trimethylsilyl group imparts different steric and electronic effects compared to the phenylsulfanyl group.

生物活性

Phenyl-(4-phenylsulfanylphenyl)methanone, also known as bis(4-phenylsulfanyl)phenylmethanone, is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHOS

- Molecular Weight : 290.379 g/mol

- Density : 1.22 g/cm³

- Boiling Point : 462.3°C

- Flash Point : 262.1°C

The presence of the phenylsulfanyl moiety enhances the reactivity of the compound, making it a valuable building block in organic synthesis and drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The phenylsulfanyl group can undergo oxidation, forming reactive intermediates that may modulate enzymatic activities and signaling pathways. This interaction is believed to contribute to its observed antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism may involve the inhibition of key enzymes in bacterial cells, leading to cell death. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of specific signaling cascades. The ability to target cancer cells selectively makes it a candidate for further research in cancer therapeutics .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.

- Results indicated that derivatives of this compound could enhance antimicrobial activity through structural modifications.

-

Anticancer Studies :

- In vitro assays showed that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and colon cancer cells.

- Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.

-

Synthesis and Derivatives :

- Various synthetic routes have been developed to produce this compound and its derivatives, allowing for the exploration of structure-activity relationships (SAR) that could optimize its biological effects.

Summary Table of Biological Activities

特性

IUPAC Name |

phenyl-(4-phenylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14OS/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBDOJUNCZSRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285879 | |

| Record name | phenyl-(4-phenylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-78-8 | |

| Record name | NSC43089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl-(4-phenylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。